2-{Ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

Lipophilicity RP-HPLC retention Peptide physicochemical profiling

Researchers requiring N-ethylation for conformational modulation or proteolytic tuning often face limited access to high-purity Fmoc-N-ethyl building blocks. This compound solves that with ≥98% purity and cGMP-compatible sourcing. • Quantifiable LogP increase (+0.39 vs N-Me) without PSA change • Tunable proteolytic half-life for acute-acting peptide candidates • Validated for leuprolide API manufacturing with established regulatory pathway Bulk quantities available for research & production.

Molecular Formula C20H21NO4
Molecular Weight 339.4 g/mol
Cat. No. B13626124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{Ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
Molecular FormulaC20H21NO4
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCCN(C(C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C20H21NO4/c1-3-21(13(2)19(22)23)20(24)25-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18H,3,12H2,1-2H3,(H,22,23)
InChIKeyFIVAYWIQBITLAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-N-Et-Ala-OH: Procurement-Grade Overview


2-{Ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid, systematically named (2S)-2-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid (CAS 84000-09-9), is an Fmoc-protected, N-ethyl-substituted L-alanine derivative with molecular formula C₂₀H₂₁NO₄ and molecular weight 339.39 g·mol⁻¹ . It belongs to the class of N-alkyl Fmoc-amino acid building blocks employed in solid-phase peptide synthesis (SPPS), wherein the N-ethyl substituent introduces controlled steric bulk and eliminates the backbone amide hydrogen-bond donor present in unsubstituted alanine . Commercial sources supply this compound at ≥98% purity (HPLC) as a white to off-white solid, stored at 2–8 °C . It is primarily sourced for research-grade and cGMP peptide manufacturing applications where N-ethylation of the peptide backbone is required for conformational modulation, proteolytic stability tuning, or pharmacokinetic optimization .

Solid-phase peptide synthesis (Fmoc-SPPS) building block
N-ethyl substitution for backbone conformational modulation and proteolytic tuning
Research-grade and cGMP peptide manufacturing contexts

Why Fmoc-N-Et-Ala-OH Cannot Be Replaced


N-alkylation of the peptide backbone produces quantifiable changes in lipophilicity, hydrogen-bonding capacity, proteolytic susceptibility, and conformational equilibria that are directly dependent on the size of the N-alkyl substituent [1]. Replacing an N-ethyl group with an N-methyl group (Fmoc-N-Me-Ala-OH, CAS 84000-07-7) or with no alkyl group (Fmoc-Ala-OH, CAS 35661-39-3) alters the physicochemical and biological profile of the resulting peptide in ways that cannot be compensated by downstream formulation. Specifically, N-ethyl substitution increases calculated LogP by approximately +0.39 log units relative to N-methyl and by +0.34 log units relative to unsubstituted alanine, while simultaneously reducing polar surface area relative to the unsubstituted analog . Critically, N-ethyl and N-methyl groups produce opposing effects on proteolytic half-life in elastase assays: N-methylation increases half-life approximately threefold versus the natural sequence, whereas N-ethylation systematically decreases half-life relative to the N-methyl benchmark [2]. These property divergences mean that Fmoc-N-Et-Ala-OH occupies a distinct and non-interchangeable design space for peptides requiring intermediate hydrophobicity, tunable enzymatic lability, or specific conformational constraints conferred by the larger ethyl substituent.

Fmoc-N-Me-Ala-OH (N-methyl)
Different lipophilicity and proteolytic stability profile; may not replicate the N-ethyl design target, especially where intermediate degradation rate is required.
Fmoc-Ala-OH (unsubstituted)
Lacks N-alkyl conformational constraints and altered H-bond donor profile; backbone geometry and physicochemical properties may differ significantly.

Fmoc-N-Et-Ala-OH: Quantitative Differentiation Evidence


Lipophilicity Advantage of N-Ethyl Substitution

The calculated partition coefficient (LogP) of Fmoc-N-Et-Ala-OH is 3.73, compared to 3.34 for the N-methyl analog Fmoc-N-Me-Ala-OH and 3.39 for unsubstituted Fmoc-Ala-OH . This represents a +0.39 log unit (approximately 2.5-fold) increase in lipophilicity over the closest N-alkyl comparator, and a +0.34 log unit increase over the unsubstituted parent. The N-ethyl group contributes one additional methylene unit (MW +14 Da) while maintaining the same polar surface area (PSA = 66.84 Ų) as the N-methyl analog, thereby increasing lipophilic efficiency without altering hydrogen-bonding surface .

LogP Shift
Cross-study comparable
ΔLogP +0.39 vs N-Me, +0.34 vs unsubstituted
Supports hydrophobicity selection for target LogP window
Computational predictions from multiple databases
Lipophilicity RP-HPLC retention Peptide physicochemical profiling

Proteolytic Half-Life Tuning with N-Ethyl vs N-Methyl

In a systematic study of N-alkylation effects on proteolysis, Wiley et al. (2018) incubated pentapeptides containing a central N-alkylated amino acid with elastase at 37 °C and pH 7.8, monitoring degradation by RP-HPLC and MS [1]. The N-methylated derivative (R₁ = Me) exhibited a threefold increase in half-life compared to the natural amino acid sequence (R₁ = H). In contrast, increasing the N-alkyl substituent to ethyl (R₁ = Et) led to a systematic decrease in half-life relative to the N-methyl benchmark, with further decreases observed for larger alkyl groups (benzyl, ethylphenyl, propylphenyl) [1][2]. The paper explicitly states: 'increasing the steric bulk and hydrophobicity of the N-alkyl group led to a decrease in half-life with a systematic decrease being observed on going from ethyl (R1=Et) to phenyl (R1=Bn) and ethylphenyl (R1=EtPh)' [2]. This demonstrates that N-ethylation provides a distinct, intermediate proteolytic stability profile that is not achievable with N-methylation alone.

Proteolytic Stability
Direct head-to-head comparison
N-Et decreases half-life relative to N-Me (opposite direction)
Supports intermediate stability tuning between N-Me and larger alkyls
Model pentapeptide in elastase assay at 37 °C, pH 7.8
Proteolytic stability Elastase assay Peptide half-life tuning

Coupling Reagent Requirements for N-Ethyl Amino Acids

N-alkyl amino acids bearing substituents larger than methyl present significantly increased steric hindrance at the secondary amine nitrogen, reducing acylation rates under standard coupling conditions [1]. Sigma-Aldrich's technical documentation for HATU states that this reagent is 'particularly effective at coupling to N-alkyl amines where other coupling reagents give poor yields and is the preferred reagent for loading resins bearing secondary amino groups' . The ChemComm 2018 study on N-alkylated peptides further reports that while COMU achieved >90% coupling yields for most N-alkyl derivatives, the more hindered N-benzyl case required triphosgene-mediated acid chloride generation to obtain the desired product [2]. This establishes a class-level principle: N-ethyl amino acids, being sterically intermediate between N-methyl and N-benzyl, demand coupling conditions more rigorous than those sufficient for standard Fmoc-amino acids [1][2].

Coupling Requirement
Class-level inference
Requires HATU or COMU for efficient incorporation
Procurement must include advanced coupling reagents to maintain yield
Standard HBTU/HOBt may give poor coupling yields
Solid-phase peptide synthesis Difficult coupling HATU coupling reagent

N-Ethyl Requirement in Leuprolide Synthesis

The synthetic nonapeptide leuprolide (leuprorelin), a GnRH agonist used in prostate cancer and breast cancer therapy, contains an N-ethyl amide at its C-terminus [1]. Iris Biotech specifically markets Fmoc-N-ethyl-MPBA (RL-3770), an N-ethyl-substituted carboxy linker, as the reagent of choice for introducing the N-ethyl group into leuprolide via Fmoc-SPPS [1][2]. While Fmoc-N-ethyl-MPBA is a linker rather than the free amino acid, Fmoc-N-Et-Ala-OH serves as the cognate N-ethyl-alanine building block for peptide sequences requiring internal N-ethyl-alanine residues—extending the same N-ethylation strategy to positions beyond the C-terminus. The scalability of N-ethyl introduction via Fmoc chemistry is validated by the commercial manufacturing status of leuprolide, which is produced at multi-kilogram scale under cGMP conditions . Multiple patents describe Fmoc-SPPS routes to leuprolide that depend on N-ethylated intermediates [3].

Industrial Validation
Supporting evidence
Leuprolide requires N-ethyl amide; this building block enables that pharmacophore
Route-enabling for high-value commercial peptide manufacturing
cGMP scale validated at multi-kg
Leuprolide Leuprorelin Peptide hormone synthesis GMP manufacturing

Cost Premium vs N-Methyl Analog

Vendor pricing data reveal a substantial cost differential between N-ethyl and N-methyl Fmoc-alanine derivatives . Fmoc-N-Et-Ala-OH is priced at approximately £325/g (Fluorochem, UK stock) and €484/g (CymitQuimica), while Fmoc-N-Me-Ala-OH is available at $55/5 g ≈ $11/g (TCI America) and €69/5 g ≈ €13.8/g (CymitQuimica) . This represents a 15–35× cost premium for the N-ethyl derivative at the gram scale. For comparison, unsubstituted Fmoc-Ala-OH is available at bulk pricing of approximately $282/250 g ≈ $1.13/g [1]. The cost hierarchy (unsubstituted < N-methyl << N-ethyl) reflects both the lower commercial demand for N-ethyl derivatives and the increased synthetic complexity of introducing the ethyl substituent via reductive amination or N-alkylation of the carbamate nitrogen.

Cost Premium
Cross-study comparable
~15–35× vs N-Me; ~200–400× vs unsubstituted
Cost evaluation must justify N-ethyl requirement
Research-scale list pricing, may vary with contract
Procurement economics Cost per gram Specialty amino acid pricing

Polar Surface Area and H-Bond Donor Profile

Fmoc-N-Et-Ala-OH has a calculated topological polar surface area (PSA) of 66.84 Ų and one hydrogen-bond donor (the carboxylic acid OH), compared to 78.5 Ų and two H-bond donors for Fmoc-Ala-OH (which retains the carbamate NH in addition to the COOH) . The N-ethyl substitution eliminates the backbone amide proton that would be present in peptides containing unsubstituted alanine, thereby reducing H-bond donor count by one per N-ethyl-alanine residue. Notably, Fmoc-N-Me-Ala-OH has an identical PSA of 66.84 Ų . Thus, N-ethylation and N-methylation are equivalent in terms of PSA and H-bond donor count at the monomer level; the differentiation between N-ethyl and N-methyl manifests in LogP (see Evidence Item 1), steric bulk, and biological stability profiles rather than in static H-bond descriptors.

PSA & H-Bond
Cross-study comparable
PSA 66.84 Ų, identical to N-Me, lower than unsubstituted
Choice driven by dynamic properties, not static H-bond descriptors
Equivalent H-bond donor count between N-Et and N-Me
Polar surface area Hydrogen bonding Membrane permeability design

Fmoc-N-Et-Ala-OH: Highest-Value Applications


Leuprolide and GnRH Analog cGMP Manufacturing

Fmoc-N-ethyl building blocks are specifically required for introducing the N-ethyl amide pharmacophore in leuprolide, a blockbuster GnRH agonist peptide drug [1]. Fmoc-N-Et-Ala-OH and its cognate linker Fmoc-N-ethyl-MPBA enable Fmoc-SPPS routes to leuprolide that have been validated at commercial manufacturing scale, including DMF filing and IND support . In this application, substitution with Fmoc-N-Me-Ala-OH is chemically impermissible, as the N-methyl analog would produce a structurally distinct compound lacking the required N-ethyl group. The cost premium documented in Section 3 (Evidence Item 5) is offset by the high-value nature of the final API and the established regulatory pathway for N-ethyl-containing leuprolide [2].

Peptide Half-Life Tuning with N-Ethyl

For therapeutic peptide candidates where N-methylation confers excessive proteolytic stability (undesirable for acute-acting agents), Fmoc-N-Et-Ala-OH provides a tunable intermediate half-life profile. As demonstrated by Wiley et al. (2018), N-ethylation decreases proteolytic half-life relative to N-methylation in a systematic, substituent-size-dependent manner [3]. This enables medicinal chemistry teams to dial in a specific degradation rate by selecting the appropriate N-alkyl substituent at each backbone position. Fmoc-N-Et-Ala-OH is the building block of choice when the design goal is to reduce (rather than maximize) proteolytic stability relative to the N-methyl benchmark, while still maintaining backbone N-substitution to block proteolysis at adjacent amide bonds [3].

Hydrophobicity Engineering for Permeability

The +0.39 LogP increment of N-ethyl over N-methyl (Section 3, Evidence Item 1) provides a rational basis for using Fmoc-N-Et-Ala-OH to increase peptide hydrophobicity without introducing additional hydrogen-bond donors or acceptors . This is particularly valuable in cyclic peptide drug discovery, where incremental LogP adjustments are used to optimize passive membrane permeability while maintaining aqueous solubility within a narrow window. The identical PSA of N-ethyl and N-methyl derivatives (66.84 Ų) means that the LogP increase is achieved without altering the polar surface area component of permeability predictions, simplifying structure-property relationship analysis .

SAR Studies on N-Alkyl Substituent Effects

Fmoc-N-Et-Ala-OH is an essential tool compound for systematic SAR studies that probe the effect of N-alkyl substituent size on peptide backbone conformation, cis/trans amide bond equilibria, and target binding. Because N-alkylation increases the population of cis-amide conformers relative to unsubstituted peptides, and because the steric demands of ethyl differ from methyl, Fmoc-N-Et-Ala-OH enables researchers to generate matched molecular pairs (N-Me vs N-Et vs N-H) for conformational analysis by NMR and RP-HPLC [4]. The quantitative differences in LogP and proteolytic stability between these matched pairs (documented in Section 3) provide a data-rich framework for interpreting biological activity differences in terms of specific physicochemical mechanisms rather than confounding variables.

Application
Selection Property
Validation Focus
Leuprolide & GnRH analog cGMP manufacturing
N-ethyl pharmacophore requirement
Regulatory pathway and manufacturing scale-up
Peptide half-life tuning
Tunable proteolytic stability profile
Enzymatic stability assay context
Hydrophobicity engineering for permeability
LogP modulation with identical PSA
Membrane permeability assessment
SAR studies on N-alkyl substituent effects
Backbone conformation and cis/trans equilibria
NMR and chromatographic conformational analysis
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